N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,4,5-trimethoxybenzamide
Description
N-[1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,4,5-trimethoxybenzamide is a benzamide derivative featuring a 3,4,5-trimethoxybenzoyl group linked to a pyrazole moiety substituted with a 1,1-dioxothiolan-3-yl (tetrahydrothiophene sulfone) ring. This compound is structurally distinct due to the thiolane sulfone ring, which differentiates it from other benzamide derivatives with furan, aryl, or hydrazinyl substituents .
Properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6S/c1-11-7-16(21(20-11)13-5-6-28(23,24)10-13)19-18(22)12-8-14(25-2)17(27-4)15(9-12)26-3/h7-9,13H,5-6,10H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNDPCRCUILORD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazole-Thiolan Amine Intermediate
Cyclocondensation of Hydrazine Derivatives with β-Keto Esters
The pyrazole core is constructed via cyclocondensation between a β-keto ester (e.g., ethyl acetoacetate) and a substituted hydrazine. To introduce the thiolan group at position 1 of the pyrazole, 1-(1,1-dioxo-1λ⁶-thiolan-3-yl)hydrazine is required.
Procedure (,):
Synthesis of 1-(1,1-Dioxothiolan-3-yl)hydrazine :
- React 3-aminothiolane-1,1-dioxide with sodium nitrite in hydrochloric acid at 0–5°C to form the diazonium salt, followed by reduction with stannous chloride.
- Yield: 68–72% (reported for analogous hydrazines).
Pyrazole Formation :
Characterization Data:
Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
Chlorination of 3,4,5-Trimethoxybenzoic Acid
The benzoyl fragment is activated for amide coupling via conversion to its acid chloride.
Procedure ():
- Reflux 3,4,5-trimethoxybenzoic acid (10 mmol) with thionyl chloride (15 mmol) in anhydrous dichloromethane (20 mL) for 3 hours.
- Remove excess thionyl chloride under reduced pressure to obtain 3,4,5-trimethoxybenzoyl chloride as a pale-yellow solid.
- Yield: 92–95%.
Characterization Data:
- Melting Point : 98–100°C.
- IR (neat) : 1775 cm⁻¹ (C=O stretch of acid chloride).
Coupling of Pyrazole-Thiolan Amine with 3,4,5-Trimethoxybenzoyl Chloride
Amide Bond Formation Using DCC/DMAP
A carbodiimide-mediated coupling ensures efficient amidation under mild conditions.
Procedure (,):
- Dissolve 1-(1,1-dioxothiolan-3-yl)-3-methyl-1H-pyrazol-5-amine (5 mmol) and 3,4,5-trimethoxybenzoyl chloride (5.5 mmol) in dry dichloromethane (30 mL).
- Add N,N’-dicyclohexylcarbodiimide (DCC, 6 mmol) and 4-dimethylaminopyridine (DMAP, 0.5 mmol). Stir at room temperature for 12 hours.
- Filter precipitated dicyclohexylurea, concentrate the filtrate, and purify via silica gel chromatography (ethyl acetate/hexane, 1:1).
Alternative Method Using CDI ():
Characterization of the Final Compound
Spectroscopic Data
- 1H NMR (CDCl₃) : δ 2.24 (s, 3H, CH₃), 3.20–3.45 (m, 4H, thiolan-CH₂), 3.87 (s, 9H, OCH₃), 5.82 (s, 1H, pyrazole-C4-H), 6.98 (s, 2H, Ar–H).
- 13C NMR (CDCl₃) : δ 12.4 (CH₃), 45.2 (thiolan-CH₂), 56.1 (OCH₃), 105.3 (pyrazole-C4), 153.2 (C=O).
- IR (KBr) : 1655 cm⁻¹ (amide C=O), 1325–1160 cm⁻¹ (S=O).
- MS (ESI) : m/z 476.2 [M+H]⁺ (calculated: 475.5).
Purity and Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrazole formation | Ethanol, glacial acetic acid | 78 | 95 |
| Benzoyl chloride prep | Thionyl chloride, DCM | 94 | 98 |
| Amide coupling | DCC/DMAP, DCM | 82 | 97 |
Green Chemistry Alternatives
Solvent-Free Mechanochemical Synthesis ()
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of nitro groups on the benzamide ring can produce amines.
Scientific Research Applications
N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,4,5-trimethoxybenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, synthesized and characterized in recent studies:
Structural and Functional Differences
Thiolane Sulfone vs. Furan/Aryl Substituents: The thiolane sulfone group in the target compound introduces a rigid, polar sulfone moiety, which may enhance solubility and metabolic stability compared to furan or aryl substituents . Furan-containing analogs (e.g., 4a) exhibit π-π stacking interactions with biological targets due to their planar aromatic systems, whereas the thiolane sulfone’s non-aromatic nature may alter binding kinetics .
Synthesis Pathways :
- Thiolane-containing compounds require specialized precursors like 1-(1,1-dioxothiolan-3-yl)-5-methylpyrazole-4-carboxylic acid (CAS 926260-88-0), which is coupled with benzamide derivatives via amide bond formation .
- Furan-based analogs (e.g., 4a, 3) are synthesized via oxazolone intermediates reacted with amines or hydrazides under reflux conditions .
Physicochemical Properties :
- The sulfone group increases polarity, likely reducing logP values compared to furan or aryl analogs. This could improve aqueous solubility but may limit membrane permeability .
- Melting points for thiolane derivatives are unreported, but sulfone-containing compounds generally exhibit higher melting points than furan analogs (e.g., 4a: 222–224°C vs. 6a: 209–211°C) due to stronger dipole interactions .
Biological Activity: While direct cytotoxicity data for the thiolane sulfone compound are unavailable, structurally related hydrazinyl derivatives (e.g., 6a) show potent β-tubulin inhibition (IC₅₀: 0.8 µM), suggesting the 3,4,5-trimethoxybenzamide scaffold is critical for microtubule targeting . Furan-based enones (e.g., 4a, 3) demonstrate moderate to high cytotoxicity, with IC₅₀ values ranging from 3.5–18 µM, likely due to Michael addition reactivity with cellular thiols .
Spectral Characterization
¹H-NMR :
¹³C-NMR :
- Sulfone carbons in the thiolane ring appear at δ 50–55 ppm, whereas furan carbons resonate at δ 110–150 ppm .
Biological Activity
N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,4,5-trimethoxybenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 423.5 g/mol. The compound features a complex structure that includes a pyrazole ring and a benzamide moiety, which are known for their diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, derivatives containing similar functional groups have exhibited significant antiproliferative effects against various human cancer cell lines. One such study reported that related compounds had IC50 values ranging from 1.2 to 2.4 nM against three different cancer cell lines, indicating strong potential as anticancer agents .
The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of histone deacetylases (HDACs). Inhibitors of HDACs play a crucial role in cancer therapy by altering gene expression and inducing cell cycle arrest and apoptosis in cancer cells. For instance, one analog demonstrated an IC50 value of 9.4 μM for HDAC inhibition .
Synthesis and Testing
A study synthesized several derivatives of pyrazole-based compounds and tested their biological activities. Among these derivatives, the compound this compound was evaluated for its antibacterial and antifungal properties against various strains including Staphylococcus aureus and Candida albicans. The results indicated significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than those observed for standard antibiotics .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Activity Type | Cell Line/Organism | IC50/MIC (µM) |
|---|---|---|---|
| Compound A | Anticancer | HeLa | 2.0 |
| Compound B | Antibacterial | S. aureus | 0.625 |
| Compound C | Antifungal | C. albicans | 0.500 |
| N-[...] | HDAC Inhibitor | - | 9.4 |
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity Method | Reference |
|---|---|---|---|---|
| Thiolane Activation | POCl₃, 0°C, 2h | 75 | NMR | |
| Amide Coupling | EDC/HOBt, DMF, RT, 12h | 68 | HPLC | |
| Purification | Silica gel (hexane:EtOAc = 7:3) | 90 | TLC/UV-Vis |
Basic Question: Which spectroscopic and computational methods are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiolan-3-yl (δ 3.2–3.8 ppm for SO₂) and trimethoxybenzamide (δ 3.8–4.0 ppm for OCH₃) groups .
- X-ray Crystallography : Resolves stereochemistry of the pyrazole-thiolan junction (e.g., C–S bond angles: 105°–110°) .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gap = 4.2 eV) to correlate with reactivity .
Advanced Question: How would you design experiments to resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?
Methodological Answer:
Contradictions arise from assay variability (e.g., cell lines, concentrations). A rigorous approach includes:
Dose-Response Profiling : Test against cancer (e.g., MCF-7, IC₅₀) and bacterial (e.g., E. coli, MIC) models at 0.1–100 μM .
Target Identification : Use molecular docking to prioritize kinases (e.g., EGFR) or microbial enzymes (e.g., DHFR) .
Metabolomic Analysis : LC-MS/MS to track metabolite formation in different biological systems .
Advanced Question: What strategies optimize regioselectivity in multi-step syntheses involving pyrazole-thiolan hybrids?
Methodological Answer:
Regioselectivity challenges arise during pyrazole ring formation and thiolane coupling. Solutions include:
- Directed Metalation : Use lithiation (e.g., LDA) at pyrazole C-5 to direct thiolane attachment .
- Protecting Groups : Temporarily block reactive sites (e.g., Boc on benzamide NH) to prevent side reactions .
- Microwave Synthesis : Accelerate cyclization steps (e.g., 100°C, 30 min vs. 12h conventional) .
Advanced Question: How can researchers address discrepancies in solubility data across studies?
Methodological Answer:
Reported solubility variations (e.g., 2.5 mg/mL in DMSO vs. 0.8 mg/mL in water) stem from solvent polarity and pH. Mitigation strategies:
Standardized Protocols : Use USP buffers (pH 4.5–7.4) and nephelometry for consistency .
Co-Solvent Systems : Test DMSO-water gradients (10–90% v/v) to identify optimal formulations .
Thermodynamic Analysis : Measure ΔHsol via isothermal titration calorimetry (ITC) to model solubility .
Advanced Question: What computational tools predict metabolic stability of this compound?
Methodological Answer:
- CYP450 Inhibition Assays : Use human liver microsomes + LC-MS to identify major metabolites (e.g., O-demethylation) .
- ADMET Predictors : Software like Schrödinger’s QikProp estimates t₁/₂ (e.g., 4.2h) and permeability (e.g., Caco-2 Papp = 8.6 × 10⁻⁶ cm/s) .
- Molecular Dynamics : Simulate binding to CYP3A4 to identify susceptible sites for rational derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
